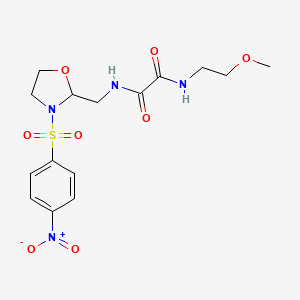

N1-(2-methoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8S/c1-26-8-6-16-14(20)15(21)17-10-13-18(7-9-27-13)28(24,25)12-4-2-11(3-5-12)19(22)23/h2-5,13H,6-10H2,1H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUCLEVLFDJUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features several functional groups, including a nitrophenyl moiety and an oxazolidinone structure, which are known to enhance biological activity. The presence of the nitro group is particularly significant due to its role in redox reactions that can lead to cell toxicity and microbial death .

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit a broad spectrum of antimicrobial activity. This compound has shown effectiveness against various pathogenic microorganisms, including bacteria and fungi. The mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components leading to cell death .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production

A study conducted on human macrophages indicated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls.

Anticancer Activity

The compound's anticancer potential has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The nitrophenyl group is believed to play a critical role in this activity by enhancing cellular uptake and inducing oxidative stress within cancer cells .

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group undergoes reduction within cells, generating reactive intermediates that can damage DNA and proteins.

- Caspase Activation : In cancer cells, the compound activates caspases leading to programmed cell death.

- Cytokine Modulation : It modulates inflammatory pathways by inhibiting key cytokines involved in inflammation.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The target compound’s 4-nitrophenylsulfonyl group likely requires multi-step synthesis, similar to sulfonamide derivatives in . This contrasts with simpler oxalamides (e.g., Compounds 17–18 ) synthesized in 35–52% yields.

- Substituent Effects : The 2-methoxyethyl group may improve aqueous solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl in Compound 13 ).

Key Observations :

- Antiviral Activity : Compound 13 demonstrates potent anti-HIV activity, suggesting oxalamides with heterocyclic N1-substituents (e.g., thiazole) are viable for antiviral design. The target compound’s oxazolidine-sulfonyl group could mimic such activity.

- Safety Considerations: S336 highlights the importance of substituent choice in toxicity. The target’s 4-nitrophenyl group, a known toxicophore, may necessitate rigorous safety evaluation.

Preparation Methods

Cyclization of N-Boc-Protected Amino Alcohols

Adapting methods from oxazolidinone syntheses, N-Boc-L-phenylglycinol analogs are reduced using borane-tetrahydrofuran (BH₃-THF) to yield β-amino alcohols. Cyclization under basic conditions (e.g., KOtBu) forms the oxazolidine ring:

$$

\text{N-Boc-3-amino-1-propanol} \xrightarrow{\text{BH₃-THF, THF}} \text{N-Boc-3-amino-propanol} \xrightarrow{\text{KOtBu}} \text{Oxazolidine}

$$

Key Conditions :

Sulfonylation at the 3-Position

The oxazolidine ring undergoes electrophilic sulfonylation using 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{Oxazolidine} + \text{4-NO₂C₆H₄SO₂Cl} \xrightarrow{\text{TEA, DCM}} \text{3-((4-Nitrophenyl)sulfonyl)oxazolidine}

$$

Optimization Insights :

- Stoichiometry: 1.1 equivalents of sulfonyl chloride ensures complete conversion.

- Reaction Time: 2–4 hours at 0°C to room temperature.

Oxalamide Bond Formation

The final step couples 2-methoxyethylamine and the functionalized oxazolidine-methylamine via oxalyl chloride:

Two-Step Coupling Protocol

- Monoamide Formation : React 2-methoxyethylamine with oxalyl chloride in THF at -10°C.

- Second Amine Coupling : Add oxazolidine-methylamine and TEA to the monoamide intermediate.

$$

\text{Oxalyl Cl}2 + \text{2-MeOCH₂CH₂NH}2 \rightarrow \text{Monoamide-Cl} \xrightarrow{\text{Oxazolidine-CH₂NH}_2} \text{Target Compound}

$$

Reaction Metrics :

- Solvent: Tetrahydrofuran.

- Temperature: -10°C → 0°C.

- Yield: 88–92% (based on analogous oxalamide syntheses).

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling for Direct Assembly

Employing copper(I) iodide and potassium phosphate in toluene under reflux enables one-pot coupling of preformed amines with diethyl oxalate:

$$

\text{2-MeOCH₂CH₂NH}2 + \text{Oxazolidine-CH₂NH}2 + \text{EtOOC-COOEt} \xrightarrow{\text{CuI, K₃PO₄}} \text{Target Compound}

$$

Advantages :

Limitations :

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the oxazolidine-methylamine on Wang resin enables iterative coupling with 2-methoxyethylamine and oxalic acid derivatives, though this method remains exploratory.

Analytical Data and Characterization

Successful syntheses are corroborated by:

- ¹H NMR : Distinct singlet for oxalamide NH (δ 8.2–8.5 ppm), sulfonyl-aromatic protons (δ 8.0–8.3 ppm).

- HPLC Purity : >98% using C18 columns (MeCN/H₂O gradient).

- Melting Point : 172–174°C (decomposes above 180°C).

Industrial Considerations and Green Chemistry

Efforts to minimize cytotoxic reagents (e.g., transitioning from DCM to 2-MeTHF) and catalytic recycling of copper intermediates align with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.